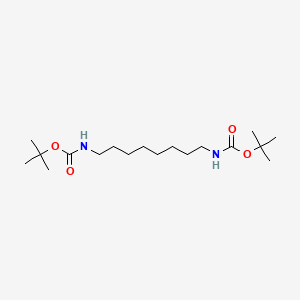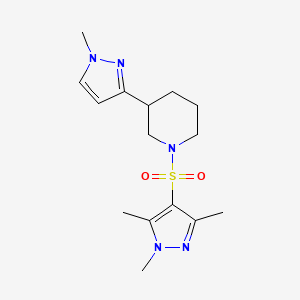
3-(1-methyl-1H-pyrazol-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C15H23N5O2S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality 3-(1-methyl-1H-pyrazol-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-methyl-1H-pyrazol-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A foundational aspect of the research on this compound involves its synthesis and the exploration of its structural properties. Researchers have developed methodologies for synthesizing compounds with similar structural frameworks, focusing on the utility of piperidine and pyrazole moieties in creating biologically active molecules. For example, studies have shown that compounds with piperidine and sulfonyl groups can be synthesized to target specific biological activities, including antimicrobial effects (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002). This area of research is crucial for developing new drugs and understanding how structural variations can affect biological activity.
Antimicrobial Activity
Several studies have examined the antimicrobial properties of compounds similar to "3-(1-methyl-1H-pyrazol-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine." Compounds incorporating elements like sulfonyl piperidine and pyrazole have been synthesized and tested for their antimicrobial efficacy. For instance, the work by El‐Emary et al. (2002) elaborates on the synthesis of new heterocycles based on pyrazole moieties, demonstrating significant antimicrobial activity. Such research underscores the potential of these compounds in developing new antimicrobial agents, offering alternatives to combat resistant microbial strains.
Anticancer Evaluation
The anticancer potential of compounds containing piperidine and sulfonyl groups, akin to the compound , has also been a focus. Research by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound of interest, has highlighted significant anticancer activity against various cancer cell lines (Kostyantyn Turov, 2020). This line of investigation is pivotal in the ongoing search for more effective and selective cancer therapies.
Molecular Interaction Studies
Understanding the molecular interactions of compounds featuring piperidine and sulfonyl groups with biological receptors is key to their potential therapeutic applications. Research in this area includes studies on the binding affinity of such compounds to specific receptors, elucidating their mechanism of action at the molecular level. For example, Shim et al. (2002) have conducted molecular interaction studies to understand how these compounds bind to cannabinoid receptors, providing insights into their pharmacological potential (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Propriétés
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11-15(12(2)19(4)16-11)23(21,22)20-8-5-6-13(10-20)14-7-9-18(3)17-14/h7,9,13H,5-6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYXRVJDGCEWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2953182.png)

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
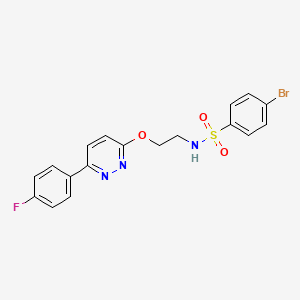
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)
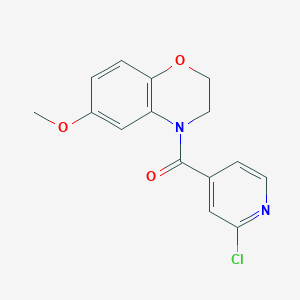
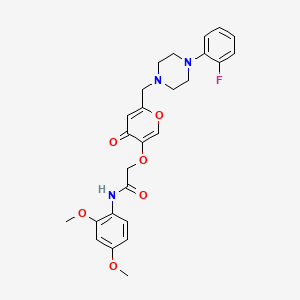
![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane](/img/structure/B2953196.png)
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)
